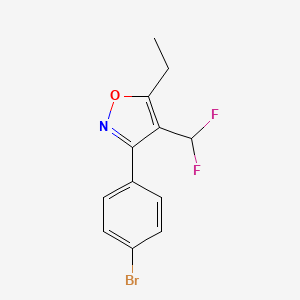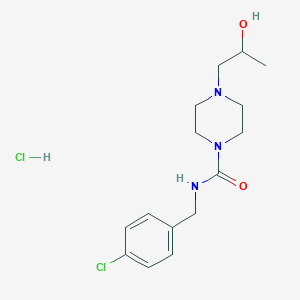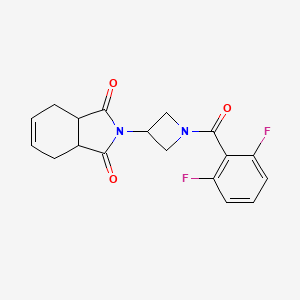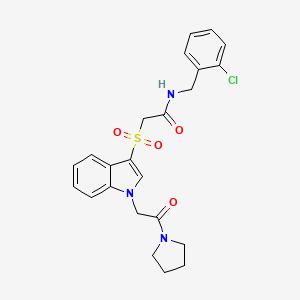
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride is an organic compound with the molecular formula C12H17NO•HCl and a molecular weight of 227.73 . It is used in proteomics research .
Physical And Chemical Properties Analysis
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride appears as a white to light yellow crystalline powder . It has a melting point of about 156-160 ℃ and better solubility in water .Scientific Research Applications
Synthesis and Antiviral Properties
A study explored the antiviral potential of compounds related to 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride, like carbocyclic 2'-deoxyguanosine derivatives. These compounds were tested against various viruses but demonstrated no significant antiviral activity. This suggests the specificity of the compound's biological activity may be crucial in antiviral research (Patil et al., 1992).
Catalysis in Organic Synthesis
Dimethylpyridin-4-ylamine-catalyzed reactions involving a compound structurally similar to 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride were studied for synthesizing guanine derivatives. This research highlights the compound's potential role in facilitating efficient synthesis in organic chemistry (Schirrmacher et al., 2002).
Oxidation Catalysis
In another study, related compounds were used in catalytic oxidation systems to synthesize substituted benzoquinones, demonstrating the potential of 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride in catalytic processes in organic chemistry (Shimizu et al., 1992).
Spectrophotofluorometric Assay Development
The reaction of a similar compound with 7-chloro-4-nitrobenzofurazan led to a fluorescent derivative useful in developing a spectrophotofluorometric assay, indicating potential applications in analytical chemistry (Turdiu et al., 1974).
Antibacterial and Antifungal Activities
A series of new analogs containing a similar compound framework were synthesized and evaluated for their in vitro antibacterial and antifungal activities, suggesting a potential application in developing new antimicrobial agents (Chundawat et al., 2014).
properties
IUPAC Name |
2,2,6-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11;/h4-6,10H,7,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXHPVYUFZUKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2N)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6-Trimethyl-chroman-4-ylamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)
![2-(methyl{4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2366958.png)

![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)



![N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2366967.png)
![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)
![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(6-fluoropyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2366970.png)

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)